4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. Another approach is the condensation of 2-aminobenzenethiol with carboxylic acids or acyl chlorides, followed by chlorination and methylation steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . Additionally, it may interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-6-carboxylic acid: Lacks the chloro and methyl groups, which may affect its biological activity.
2-Methylbenzothiazole: Lacks the carboxylic acid group, which is essential for certain reactions and applications.
4-Chlorobenzothiazole: Lacks the methyl and carboxylic acid groups, which may limit its versatility.
Uniqueness
4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6ClNO2S |
---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3H,1H3,(H,12,13) |
InChI Key |
GXPWJJALNGRQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
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